ethyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, an ethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate with N,N’-diethylthiourea in the presence of a halogenating agent such as N-bromosuccinamide (NBS) or N-chlorosuccinamide (NCS). This reaction forms the thiazine ring structure . The intermediate product is then reacted with 4-aminobenzoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and easy purification processes.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazine ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzoate esters.
Scientific Research Applications
ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The thiazine ring can interact with enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-AMINO-4,4,4-TRIFLUOROCROTONATE: Another ester with potential biological activity.
3-ETHYL-2-(ETHYLIMINO)-4-METHYL-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE ETHYL ESTER: A similar thiazole derivative with different substituents.
Uniqueness
ETHYL 4-({[3-ETHYL-2-(ETHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C18H21N3O4S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 4-[(3-ethyl-2-ethylimino-4-oxo-1,3-thiazine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H21N3O4S/c1-4-19-18-21(5-2)15(22)11-14(26-18)16(23)20-13-9-7-12(8-10-13)17(24)25-6-3/h7-11H,4-6H2,1-3H3,(H,20,23) |
InChI Key |
GVMZKYUJISNGKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)C=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)OCC)CC |
Origin of Product |
United States |
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